molecular formula C8H14Cl2N2O B6245570 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride CAS No. 2408959-48-6

2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride

Cat. No. B6245570
CAS RN: 2408959-48-6
M. Wt: 225.1
InChI Key:
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Description

2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a chemical compound with the CAS Number: 2408959-48-6 . It has a molecular weight of 225.12 and its IUPAC name is 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-8(9,6-11)7-4-2-3-5-10-7;;/h2-5,11H,6,9H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of N-Heterocycles

The compound serves as a precursor in the synthesis of various N-heterocycles. For instance, it can be transformed into N-(pyridin-2-yl)imidates , which are intermediates in the synthesis of a range of N-heterocycles such as imidazolines, (benz)imidazoles, and pyrimidines . These heterocycles are significant in pharmaceuticals due to their biological activity.

Anti-Fibrosis Drug Development

Researchers have utilized the pyridin-2-yl moiety to synthesize novel pyrimidine derivatives with anti-fibrotic activity . These compounds have shown promise in inhibiting the expression of collagen and could lead to the development of new anti-fibrotic drugs.

Electrophilic and Nucleophilic Reactions

The electronic nature of 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride allows it to act as both an electrophile and a nucleophile in various reactions. This dual functionality is exploited in organic synthesis, particularly in the functionalization of structures to create esters, amides, and amidines .

Catalysis

This compound can be used in catalytic processes, particularly those involving Lewis acid catalysis. Its structure allows for the in situ formation of α-iminonitriles, which are valuable intermediates in the synthesis of other organic compounds .

Biological Activity Screening

The pyridin-2-yl group is a common feature in molecules screened for a wide range of biological activities. Compounds derived from 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride can be included in libraries for high-throughput screening against various biological targets to identify potential therapeutic agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride involves the reaction of pyridine-2-carbaldehyde with nitromethane to form 2-nitro-1-(pyridin-2-yl)ethanol, which is then reduced to 2-amino-2-(pyridin-2-yl)ethanol. The final step involves the reaction of 2-amino-2-(pyridin-2-yl)ethanol with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyridine-2-carbaldehyde", "Nitromethane", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-2-carbaldehyde is reacted with nitromethane in the presence of a base such as sodium methoxide to form 2-nitro-1-(pyridin-2-yl)ethanol.", "Step 2: 2-nitro-1-(pyridin-2-yl)ethanol is reduced using a reducing agent such as sodium borohydride to form 2-amino-2-(pyridin-2-yl)ethanol.", "Step 3: 2-amino-2-(pyridin-2-yl)ethanol is reacted with hydrochloric acid to form the dihydrochloride salt of 2-amino-2-(pyridin-2-yl)propan-1-ol." ] }

CAS RN

2408959-48-6

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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